3-Chloro-4-ethyl-4H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-ethyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-2-8-3-6-7-4(8)5/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJYONAZZBRSFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734571 | |
| Record name | 3-Chloro-4-ethyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63520-40-1 | |
| Record name | 3-Chloro-4-ethyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Ethyl 4h 1,2,4 Triazole
Nucleophilic Substitution Reactions Involving the Chlorine Atom
The chlorine atom at the C3 position of the 1,2,4-triazole (B32235) ring is a primary site for chemical modification via nucleophilic substitution. The triazole ring's electron-withdrawing nature makes the carbon atoms π-deficient, rendering the C3 position susceptible to attack by nucleophiles. nih.gov This reactivity allows for the introduction of a wide range of functional groups, making 3-Chloro-4-ethyl-4H-1,2,4-triazole a versatile intermediate in the synthesis of more complex heterocyclic systems.
Nitrogen nucleophiles, such as primary and secondary amines, readily displace the chlorine atom to form various 3-amino-4-ethyl-4H-1,2,4-triazole derivatives. These reactions typically proceed under basic or neutral conditions. For instance, the reaction of chloro-substituted triazoles with hydrazine (B178648) hydrate (B1144303) is a common method for preparing hydrazinyl-triazoles, which can then undergo further cyclization reactions. chemicalbook.com The synthesis of diverse 3-amino-1,2,4-triazole derivatives for potential biological applications highlights the utility of this reaction pathway. researchgate.net
The general mechanism involves the direct attack of the nitrogen nucleophile on the C3 carbon, leading to the formation of a tetrahedral intermediate, followed by the expulsion of the chloride ion. The presence of a base can facilitate the reaction by deprotonating the nucleophile, increasing its reactivity.
Table 1: Examples of Nucleophilic Substitution with Nitrogen-based Nucleophiles
| Nitrogen Nucleophile | General Product Structure | Reaction Conditions |
|---|---|---|
| Primary Amines (R-NH₂) | 3-(Alkyl/Arylamino)-4-ethyl-4H-1,2,4-triazole | Typically in a polar solvent, often with a base (e.g., triethylamine, NaHCO₃). researchgate.net |
| Secondary Amines (R₂NH) | 3-(Dialkyl/Diaryl-amino)-4-ethyl-4H-1,2,4-triazole | Similar conditions to primary amines. |
| Hydrazine (N₂H₄) | 3-Hydrazinyl-4-ethyl-4H-1,2,4-triazole | Often performed in an alcoholic solvent like ethanol (B145695). chemicalbook.com |
| 1,2,4-Triazole | 3-(1H-1,2,4-triazol-1-yl)-4-ethyl-4H-1,2,4-triazole | Can be performed under neutral, acidic, or basic conditions. researchgate.net |
Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also participate in substitution reactions at the C3 position. These reactions, typically carried out under basic conditions using the corresponding alcohol and a strong base (e.g., sodium methoxide), yield 3-alkoxy- or 3-aryloxy-4-ethyl-4H-1,2,4-triazole derivatives. While less common than reactions with nitrogen or sulfur nucleophiles in the available literature, this pathway provides access to ether-linked triazole compounds. The reactivity pattern is analogous to that observed in other chloro-substituted N-heterocycles. researchgate.net
Table 2: Examples of Nucleophilic Substitution with Oxygen-based Nucleophiles
| Oxygen Nucleophile | General Product Structure | Reaction Conditions |
|---|---|---|
| Alkoxides (RO⁻) | 3-Alkoxy-4-ethyl-4H-1,2,4-triazole | Anhydrous alcohol with a base (e.g., Na, K). |
| Hydroxide (B78521) (OH⁻) | 4-Ethyl-4,5-dihydro-1H-1,2,4-triazol-3-one | Aqueous base, may require heat. |
Sulfur-based nucleophiles, particularly thiols and their corresponding thiolates, are highly effective in displacing the chlorine atom, leading to the formation of 3-thioether derivatives. These reactions are often rapid and proceed under mild conditions, reflecting the high nucleophilicity of sulfur species. The resulting 3-(alkylthio)- or 3-(arylthio)-4-ethyl-4H-1,2,4-triazoles are themselves valuable intermediates for further functionalization, for example, through oxidation of the sulfur atom. The synthesis of 1,2,4-triazole-3-thiones and their subsequent S-alkylation is a well-established route for creating diverse thio-substituted triazoles. researchgate.netorganic-chemistry.orgnih.gov
Table 3: Examples of Nucleophilic Substitution with Sulfur-based Nucleophiles
| Sulfur Nucleophile | General Product Structure | Reaction Conditions |
|---|---|---|
| Thiols (RSH) | 3-(Alkyl/Arylthio)-4-ethyl-4H-1,2,4-triazole | Often in the presence of a base (e.g., NaH, K₂CO₃) in a polar aprotic solvent. |
| Hydrosulfide (SH⁻) | 4-Ethyl-4H-1,2,4-triazole-3-thiol | Reaction with NaSH or similar sulfide (B99878) salts. |
Transformations of the N-Ethyl Moiety
While the primary reactive site of the molecule is the chloro-substituted triazole ring, the N-ethyl group can potentially undergo certain transformations, although this is less commonly explored. The alkylation of 1,2,4-triazoles is a fundamental reaction, and conversely, N-dealkylation can also be achieved under specific conditions. researchgate.netacs.org
N-dealkylation of N-alkyl triazolium salts can be promoted by nucleophiles or acidic conditions. researchgate.netacs.org For the N-ethyl group in this compound, cleavage would likely require harsh conditions or specific reagents designed for N-dealkylation, potentially involving the formation of a triazolium salt intermediate first. Functionalization of the ethyl group itself, for instance through free-radical halogenation, is conceivable but would likely suffer from poor selectivity due to the reactivity of the triazole ring.
Ring-Opening and Ring-Closure Reactions of the 1,2,4-Triazole System
The 1,2,4-triazole ring is generally stable due to its aromatic character. However, its synthesis often involves ring-closure reactions, and under certain conditions, ring-opening or transformation can occur.
The formation of the 4-ethyl-1,2,4-triazole (B2591264) core can be achieved through various cyclization strategies. A common method involves the reaction of diacylhydrazines with primary amines, such as ethylamine (B1201723), in the presence of a dehydrating agent. nih.gov Another prevalent route is the cyclization of substituted thiosemicarbazides in an alkaline medium. researchgate.netmdpi.comresearchgate.net For example, reacting a suitable carbohydrazide (B1668358) with ethyl isothiocyanate would yield an N-ethyl thiosemicarbazide, which upon base-catalyzed cyclization, forms the 4-ethyl-4H-1,2,4-triazole-3-thiol. researchgate.netresearchgate.net
Ring-opening of the stable 1,2,4-triazole ring is not a common reaction but can be induced in highly activated systems, such as N-acyltriazoles, which can undergo denitrogenative ring cleavage. rsc.org It is also possible for the triazole ring to be formed via the transformation of other heterocyclic systems, such as the conversion of 1,3,4-oxadiazoles by reaction with amines or hydrazine, which constitutes a ring-opening followed by recyclization. nih.gov
Oxidation and Reduction Pathways of the Triazole Scaffold
The oxidation and reduction of the this compound scaffold are influenced by the electron-withdrawing nature of the chloro substituent and the electron-donating character of the ethyl group, as well as the inherent electrochemical properties of the triazole ring.
Direct oxidation of the 1,2,4-triazole ring is generally challenging due to its aromatic stability. However, the substituents on the ring can undergo oxidative transformations. For instance, the ethyl group at the N4 position could potentially be oxidized at the benzylic-like position, although this would require harsh conditions and is not a common pathway for simple alkyl groups on a triazole ring.
A more plausible oxidation pathway involves the transformation of related triazole derivatives. For example, 1,2,4-triazoline-3-thiones can be oxidized to form 1,2,4-triazole-3-sulfonic acids. While this compound does not possess a thione group, this highlights the triazole ring's ability to accommodate oxidized sulfur substituents at the C3 position.
Electrochemical studies on 1,2,4-triazole itself have shown no oxidation peak in cyclic voltammetry experiments in acidic media, indicating its resistance to oxidation under these conditions. researchgate.net However, the presence of an ethyl group might slightly lower the oxidation potential, though significant oxidation is not expected under typical conditions.
The reduction of the 1,2,4-triazole scaffold is more commonly observed. Electrochemical investigations of 1,2,4-triazole have revealed a single reduction wave, which is attributed to the reduction of the N=N moiety within the ring. researchgate.net This process is reported to be diffusion-controlled. researchgate.net
For this compound, two primary sites for reduction exist: the chloro substituent and the triazole ring itself.
Dehalogenation: The carbon-chlorine bond at the C3 position is susceptible to reductive cleavage. This can be achieved through various methods, including catalytic hydrogenation or with reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. This would lead to the formation of 4-ethyl-4H-1,2,4-triazole.
Ring Reduction: The triazole ring can be reduced, leading to dihydro- or tetrahydro-triazole derivatives. For instance, the reduction of the N=N bond would disrupt the aromaticity of the ring and form a 1,2-dihydro-1,2,4-triazole derivative.
Studies on related compounds, such as 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole, also suggest that reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
A summary of plausible reduction pathways is presented in the table below.
| Reduction Site | Reagents/Conditions | Product |
| C3-Chloro group | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 4-ethyl-4H-1,2,4-triazole |
| N=N bond in the ring | Electrochemical reduction | 3-Chloro-4-ethyl-1,2-dihydro-1,2,4-triazole |
Plausible Reaction Mechanisms for this compound Formation and Transformation
The synthesis and subsequent reactions of this compound involve several plausible mechanistic pathways, drawing from the extensive chemistry of 1,2,4-triazoles.
A plausible synthetic route to this compound can be inferred from the synthesis of similar structures, such as 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole, which is synthesized from 1-ethyl-4-aminotriazole. A likely pathway for the target compound could involve the cyclization of a suitable precursor followed by chlorination, or the alkylation of a pre-formed 3-chloro-1,2,4-triazole (B1630318).
One potential pathway starts from 4-ethyl-1,2,4-triazolidine-3,5-dione (B103235) (or a related precursor). The general steps could be:
Formation of a Triazole Precursor: Reaction of ethyl isocyanate with hydrazine could lead to a semicarbazide (B1199961) derivative, which upon cyclization, could form a triazolidine-dione.
Chlorination: Treatment of the triazolidine-dione with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) would replace the hydroxyl groups (in the enol form) with chlorine, followed by aromatization to yield the 3,5-dichloro-4-ethyl-4H-1,2,4-triazole intermediate.
Selective Dechlorination: A selective reduction could then be employed to remove one of the chloro groups, yielding the final product.
Alternatively, direct alkylation of 3-chloro-1,2,4-triazole with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base would be a more direct approach. The regioselectivity of the N-alkylation would be a critical factor in this synthesis. biosynth.com
A simplified plausible mechanism for the formation via alkylation is outlined below:
| Step | Description | Reactants | Intermediate/Product |
| 1 | Deprotonation of 3-chloro-1,2,4-triazole | 3-chloro-1,2,4-triazole, Base (e.g., NaH) | 3-chloro-1,2,4-triazolide anion |
| 2 | Nucleophilic attack | 3-chloro-1,2,4-triazolide anion, Ethyl iodide | This compound |
The reactivity of this compound is primarily centered around the chloro substituent, which can be displaced by various nucleophiles.
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C3 position is activated towards nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms in the triazole ring. This allows for the introduction of a wide range of functional groups.
A general mechanism for the SNAr reaction is as follows:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine atom, leading to the formation of a Meisenheimer-like intermediate. The negative charge is delocalized over the triazole ring.
Chloride Elimination: The chloride ion is eliminated as a leaving group, restoring the aromaticity of the triazole ring and yielding the substituted product.
The table below summarizes some potential transformations of this compound via nucleophilic substitution.
| Nucleophile | Reagent | Product |
| Amine (R-NH₂) | R-NH₂ | 3-(Alkylamino)-4-ethyl-4H-1,2,4-triazole |
| Thiol (R-SH) | R-SH, Base | 3-(Alkylthio)-4-ethyl-4H-1,2,4-triazole |
| Alkoxide (R-O⁻) | R-OH, Base | 3-Alkoxy-4-ethyl-4H-1,2,4-triazole |
| Azide (B81097) (N₃⁻) | Sodium azide | 3-Azido-4-ethyl-4H-1,2,4-triazole |
These transformations highlight the versatility of this compound as a building block in the synthesis of more complex and potentially biologically active 1,2,4-triazole derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
¹H-NMR Spectroscopy: In the proton NMR spectrum of 3-Chloro-4-ethyl-4H-1,2,4-triazole, the ethyl group attached to the nitrogen atom at position 4 gives rise to a characteristic triplet and quartet pattern. The methyl protons (CH₃) typically appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (CH₂) of the ethyl group appear as a quartet, resulting from coupling with the methyl protons. The proton on the triazole ring (C5-H) is expected to appear as a singlet in the aromatic region of the spectrum. rsc.orgrsc.orgresearchgate.net
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the two carbons of the ethyl group (CH₃ and CH₂), the carbon atom attached to the chlorine (C3), and the carbon atom at position 5 of the triazole ring (C5). rsc.orgrsc.orgresearchgate.netmdpi.com The specific chemical shifts of these carbon atoms confirm the substitution pattern on the triazole ring.
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound
| Assignment | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |
| Triazole C-H | ~8.0-8.5 (singlet) | ~140-150 |
| N-CH₂-CH₃ | ~4.2 (quartet) | ~40 |
| N-CH₂-CH₃ | ~1.2 (triplet) | ~15-16 |
| Triazole C-Cl | N/A | ~150-160 |
Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. These include C-H stretching vibrations from the ethyl group, C=N and N=N stretching vibrations characteristic of the triazole ring, and the C-Cl stretching vibration. researchgate.netnih.govijsr.netmdpi.com The absence of a broad N-H stretching band confirms the 4H-substitution pattern.
Raman Spectroscopy: Raman spectroscopy provides additional information on the vibrational modes, particularly for non-polar bonds. For this compound, Raman spectra would be useful in identifying the symmetric vibrations of the triazole ring and the C-Cl bond. researchgate.netresearchgate.net
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H Stretch (ethyl) | 2850-3000 |
| C=N Stretch (triazole) | 1600-1411 |
| N=N Stretch (triazole) | 1570-1550 |
| C-Cl Stretch | 600-800 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, corresponding to the molecular weight of the compound. The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope. rsc.orguni.lu
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the molecular formula. mdpi.com For this compound (C₄H₆ClN₃), HRMS would confirm this exact elemental composition, distinguishing it from other compounds with the same nominal mass. uni.lunih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
For this compound, the UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, characteristic of the π → π* and n → π* electronic transitions within the 1,2,4-triazole (B32235) ring. researchgate.netnih.govdntb.gov.uanih.gov The position and intensity of these absorption maxima are influenced by the substituents on the triazole ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction analysis of this compound would reveal the planar structure of the 1,2,4-triazole ring. It would also confirm the position of the chloro and ethyl substituents on the ring and provide details about the conformation of the ethyl group. mdpi.comresearchgate.netmdpi.comresearchgate.net Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice.
Theoretical and Computational Chemistry of 3 Chloro 4 Ethyl 4h 1,2,4 Triazole
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and three-dimensional arrangement of atoms in 3-Chloro-4-ethyl-4H-1,2,4-triazole. epstem.net These computational approaches allow for the precise determination of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.
Molecular Orbital Analysis (HOMO-LUMO Energies)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (E_HOMO - E_LUMO) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally signifies higher reactivity. researchgate.net
For triazole derivatives, the HOMO is often delocalized over the triazole and adjacent phenyl rings, while the LUMO can be localized on other parts of the molecule, such as a quinoline (B57606) moiety in more complex structures. researchgate.net This distribution of electron density in the frontier orbitals dictates how the molecule will interact with other chemical species. researchgate.net Theoretical calculations for various triazole derivatives have been performed to determine these energy values and predict their reactivity. researchgate.nettandfonline.com
Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Triazole Derivative
| Parameter | Energy (eV) |
| E_HOMO | -6.164 |
| E_LUMO | -2.086 |
| Energy Gap (ΔE) | 4.078 |
This data is for a representative triazole derivative and illustrates the typical values obtained from DFT calculations. researchgate.net
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org These maps are invaluable for identifying the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. libretexts.orgresearchgate.net
For triazole derivatives, the MEP analysis often reveals that the nitrogen atoms of the triazole ring are regions of high electron density, making them potential sites for hydrogen bonding and coordination with metal ions. researchgate.netresearchgate.net The distribution of electrostatic potential across the molecule provides a powerful tool for understanding its biological activity and reactivity patterns. researchgate.net
Vibrational Frequency Calculations and Spectral Simulations
Computational methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. documentsdelivered.com These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. epstem.netijsr.net
For 1,2,4-triazole (B32235) derivatives, characteristic absorption bands in the IR spectrum include those for N-H stretching (if present), C=N stretching, and ring vibrations. ijsr.net Theoretical calculations, often scaled by a factor to better match experimental results, can accurately predict these frequencies. epstem.net This synergy between computational and experimental spectroscopy is a powerful tool for structural elucidation. epstem.net
Tautomeric Equilibrium Investigations of Triazole Isomers
1,2,4-Triazole can exist in different tautomeric forms, primarily the 1H- and 4H-isomers. nih.govresearchgate.net The relative stability of these tautomers is influenced by the nature and position of substituents on the triazole ring. researchgate.netresearchgate.net Quantum chemical calculations are employed to determine the relative energies of these tautomers and predict the position of the tautomeric equilibrium. researchgate.netnih.gov
Studies have shown that for many substituted 1,2,4-triazoles, the 4H-tautomer is more stable than the 1H-tautomer. researchgate.net However, the specific substitution pattern, including the presence of an ethyl group at the N4 position in this compound, locks the molecule in the 4H-form. Computational investigations can also explore the transition states for proton transfer between the different nitrogen atoms, providing insight into the dynamics of tautomerization. nih.gov
Computational Studies on Reaction Pathways and Transition States
Computational chemistry plays a vital role in mapping out the potential reaction pathways for a molecule and identifying the transition states involved. By calculating the energies of reactants, intermediates, products, and transition states, chemists can determine the most likely mechanism for a given reaction. For instance, the Huisgen 1,3-dipolar cycloaddition, a common reaction for forming triazoles, can be studied computationally to understand its regioselectivity and the influence of catalysts. nih.gov While specific studies on this compound's reaction pathways are not widely available, the general principles of computational reaction mechanism studies are applicable.
In Silico Approaches for Structure-Activity Relationship (SAR) Prediction and Mechanistic Insights
In silico methods, which encompass a range of computational techniques, are increasingly used to predict the biological activity of molecules and to understand their mechanism of action at a molecular level. nih.govrsc.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the physicochemical properties of a series of compounds with their biological activity. orientjchem.orgsemanticscholar.org These models can then be used to predict the activity of new, unsynthesized compounds. orientjchem.org
For triazole derivatives, QSAR studies have been employed to predict their antifungal, antibacterial, and anticancer activities. nih.govtandfonline.comchemmethod.com These studies often use descriptors derived from computational chemistry, such as HOMO-LUMO energies, dipole moments, and molecular surface areas. researchgate.net Molecular docking, another in silico technique, simulates the binding of a molecule to a biological target, such as an enzyme or receptor. nih.gov This can provide valuable insights into the mode of action and help in the design of more potent and selective inhibitors. nih.govnih.gov For example, docking studies have been used to investigate the interaction of triazole derivatives with enzymes like cyclin-dependent kinase 2, a target for cancer therapy. nih.gov
Structure Activity Relationship Sar Studies and Mechanistic Correlations
Influence of Halogen Substitution (Chlorine at Position 3) on Reactivity and Molecular Interactions
The presence of a chlorine atom at the C-3 position of the 1,2,4-triazole (B32235) ring significantly modulates the electronic properties and reactivity of the molecule. Halogens, being highly electronegative, exert a strong electron-withdrawing effect on the triazole ring. This influences the electron density distribution across the heterocyclic system, making the carbon atoms, which are already attached to two electronegative nitrogen atoms, more susceptible to nucleophilic attack. nih.gov
Role of N-Ethyl Group at Position 4 on Molecular Interactions and Steric Hindrance
The substituent at the N-4 position of the 1,2,4-triazole ring is crucial in defining the molecule's steric profile and its interactions with its environment. In 3-Chloro-4-ethyl-4H-1,2,4-triazole, this position is occupied by an ethyl group. SAR analyses of other 1,2,4-triazole derivatives have shown that the nature of the N-4 substituent significantly influences biological activity and toxicity. mdpi.comnih.gov
For example, studies on certain 1,2,4-triazole-5(4H)-thiones revealed that the length of the alkyl chain at the N-4 position affects activity, with longer chains leading to a decrease in potency. nih.gov This suggests that steric bulk at this position is a critical factor. The relatively small ethyl group may provide an optimal balance, offering sufficient lipophilicity to potentially aid in membrane transport without introducing excessive steric hindrance that could prevent effective binding to a target site. In other studies, it was observed that substituting the N-4 position with a phenyl ring resulted in higher antibacterial activity compared to alkyl groups, though it also had a major effect on the toxicity profile. mdpi.com This highlights the delicate balance between size, electronics, and steric hindrance conferred by the N-4 substituent in directing the molecule's biological and chemical interactions.
Impact of Triazole Ring Substitution Patterns on Chemical Behavior and Potential Applications
The substitution pattern dictates the molecule's potential applications. For instance, different substitutions on the triazole ring have led to compounds with a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. mdpi.comnih.govchemijournal.com SAR studies on various series of 1,2,4-triazoles have demonstrated that:
Electron-withdrawing groups, such as the chlorine atom in the subject compound, can be crucial for activity. mdpi.com
The nature of the substituent at the N-4 position significantly influences potency and toxicity. mdpi.comnih.gov
The presence of electron-donating groups can also enhance activity in certain contexts, highlighting the complexity of predicting a compound's behavior based on a single substituent. researchgate.net
The interplay between the electron-withdrawing chloro group and the alkyl ethyl group in this compound defines its polarity, solubility, and ability to form molecular interactions, which in turn governs its chemical behavior and potential utility in various fields. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,2,4-Triazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. kashanu.ac.ir For 1,2,4-triazole derivatives, QSAR studies have been instrumental in predicting their potential as therapeutic agents and in understanding the structural requirements for their activity. physchemres.orgrsc.orgnih.gov
These studies involve calculating a wide range of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN), to build a mathematical model that relates these descriptors to observed biological activity. kashanu.ac.irphyschemres.orgphyschemres.org The descriptors can be categorized as:
Constitutional and Topological: Describing the basic composition and connectivity of the molecule. kashanu.ac.ir
Physicochemical: Relating to properties like lipophilicity and electronic distribution. nih.gov
Quantum Chemical: Derived from computational chemistry to describe electronic properties, such as the energy of molecular orbitals. rsc.org
QSAR models developed for 1,2,4-triazoles have successfully predicted activities such as antifungal, anticancer, and antimicrobial effects. kashanu.ac.irphyschemres.orgnih.gov These models are validated internally (e.g., cross-validation, Q²) and externally (using a test set of compounds, R²test) to ensure their robustness and predictive power. physchemres.orgnih.govphyschemres.org The resulting equations not only allow for the prediction of activity for new, unsynthesized compounds but also provide insight into which structural features are most important for the desired biological effect. nih.gov
Table 1: Examples of QSAR Studies on 1,2,4-Triazole Derivatives This table is interactive. You can sort and filter the data.
| Activity Studied | Modeling Methods | Key Descriptor Types | Model Validation (Example) | Reference |
|---|---|---|---|---|
| Antimicrobial | MLR | Constitutional, GETAWAY, 3D-MoRSE | Correlation Coefficient ≈ 0.9 | kashanu.ac.ir |
| Anti-pancreatic Cancer | MLR, MNLR, ANN | 2D Descriptors | Q² = 0.90 (MNLR), R²test = 0.936 (MLR) | physchemres.orgphyschemres.org |
| α-Glucosidase Inhibition | MLR | Quantum Chemical | Good correlation between experimental and predicted values | rsc.org |
| Antifungal (Candida albicans) | Multiple Regression Analysis | Topological, Physicochemical | Model validated by cross-validation and external test set | nih.gov |
Advanced Applications and Research Directions
Agrochemical Applications Beyond Basic Efficacy
The 1,2,4-triazole (B32235) core is a well-established pharmacophore in numerous commercial fungicides and herbicides. nih.govnih.gov Building upon this foundation, research is actively exploring the potential of 3-Chloro-4-ethyl-4H-1,2,4-triazole and its derivatives to create next-generation agrochemicals with improved efficacy and environmental profiles.
Development of Next-Generation Fungicides and Herbicides
The development of new fungicides and herbicides is driven by the need to combat resistance in pathogens and weeds. nih.gov The 1,2,4-triazole structure is a key component in many successful agrochemicals due to its ability to inhibit specific fungal enzymes. nih.gov Researchers are leveraging the structure of this compound as a starting point for synthesizing novel compounds. By modifying the substituents on the triazole ring, scientists aim to design molecules with enhanced activity against a broader spectrum of plant pathogens and weeds. researchgate.net For instance, the introduction of different aryl and substituted phenoxy groups can lead to compounds with potent herbicidal or fungicidal properties. researchgate.net The goal is to create more effective and selective agrochemicals that can be used at lower application rates, thereby reducing their environmental impact. nih.gov
Environmental Fate and Degradation Mechanisms of Triazole Agrochemicals
A critical aspect of developing new agrochemicals is understanding their behavior in the environment. Triazole-based pesticides can persist in soil and water, and their degradation pathways are of significant interest. researchgate.netnih.gov Studies on the environmental fate of triazole fungicides indicate that factors such as sunlight (photolysis), water (hydrolysis), and microbial activity play crucial roles in their breakdown. researchgate.netnih.gov
Materials Science and Functional Materials
The unique electronic and coordination properties of the triazole ring make it a valuable component in the design of advanced materials. mdpi.com The presence of the chloro and ethyl groups in this compound offers further opportunities for tailoring the properties of these materials for specific applications.
Electronic and Optical Properties of Triazole-based Materials
Triazole derivatives are being investigated for their potential in optoelectronics due to their interesting photophysical properties. mdpi.comnih.gov The incorporation of a triazole motif into larger conjugated systems can influence their electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netnih.gov These properties are crucial for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent sensors.
Research on various 4H-1,2,4-triazole derivatives has shown that they can exhibit high luminescence and significant quantum yields. mdpi.com The specific substituents on the triazole ring play a critical role in tuning the emission color and efficiency of these materials. nih.govresearchgate.net For example, the introduction of different aromatic groups can shift the emission wavelength from the blue to the yellow region of the spectrum. nih.gov The study of the electronic and optical properties of materials derived from this compound could lead to the development of novel materials for advanced electronic and photonic devices.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The nitrogen atoms in the 1,2,4-triazole ring act as excellent coordination sites for metal ions, making triazole derivatives valuable ligands in coordination chemistry. ajol.info This property is being exploited in the construction of metal-organic frameworks (MOFs), which are crystalline materials with a wide range of potential applications, including gas storage, catalysis, and sensing.
The ability of 1,2,4-triazoles to act as ligands and form stable complexes with various metal ions is well-documented. ajol.infogoogle.com The specific substitution pattern on the triazole ring influences its coordination behavior and the properties of the resulting metal complexes. acs.org In the context of this compound, the chloro group can be a site for further functionalization to create more complex ligands, while the ethyl group can influence the steric and electronic properties of the ligand.
The design of triazole-based ligands is crucial for creating MOFs with desired structures and functionalities. rsc.org By carefully selecting the metal ions and the triazole-based ligands, researchers can construct MOFs with specific pore sizes, shapes, and chemical environments. The investigation of this compound as a ligand or a precursor for more complex ligands could open up new avenues for the design and synthesis of novel MOFs with tailored properties for a variety of applications.
Spin Crossover (SCO) Phenomena in Triazole-based Complexes
The 1,2,4-triazole moiety is a well-known bridging ligand in the construction of coordination polymers that exhibit spin crossover (SCO) behavior. mdpi.com This phenomenon, where a metal ion can switch between a high-spin (HS) and a low-spin (LS) state in response to external stimuli like temperature, pressure, or light, is of great interest for applications in molecular memory and switching devices. mdpi.com
Iron(II) coordination polymers with 4-substituted-1,2,4-triazole ligands are particularly noteworthy for displaying SCO with thermal hysteresis around room temperature. mdpi.com The general formula for these one-dimensional chains is often [Fe(II)(R-trz)3]Anion·xH2O, where the nature of the substituent (R) on the triazole ring and the counter-anion play a crucial role in tuning the SCO properties. mdpi.com For instance, in complexes with ethyl substituents, the length and flexibility of the alkyl chain can lead to structures with strong intermolecular hydrogen bonds, resulting in multi-step and abrupt spin transitions with thermal hysteresis. nih.gov The disposition of the ethyl groups can change with temperature, influencing the structural phase transitions associated with the spin state change. nih.gov
Furthermore, the choice of counter-anion can significantly impact the spin transition temperature (T1/2) and the width of the hysteresis loop. mdpi.com This tunability is critical for designing SCO materials that operate at or near room temperature, a key requirement for practical applications. mdpi.commdpi.com Research has shown that even subtle changes, such as the isomeric position of substituents on a counter-anion, can drastically alter the SCO behavior. mdpi.com
Sensing and Catalytic Applications of Coordination Polymers
Coordination polymers (CPs) based on triazole ligands, including derivatives of this compound, are being explored for their potential in sensing and catalysis. The arrangement of metal ions and organic linkers in CPs creates diverse structures with potential functionalities. researchgate.net
Some triazole-based coordination polymers have shown promise as catalysts. For example, a one-dimensional copper(II) coordination polymer demonstrated high efficiency in the synthesis of 1,4-disubstituted 1,2,3-triazoles through a "click" reaction. nih.gov These catalytic systems can be highly efficient and operate under environmentally friendly conditions. nih.gov The catalytic activity of such CPs is attributed to the accessible metal centers within the polymer framework.
In the realm of sensing, the luminescent properties of certain triazole-based CPs are of interest. For instance, zinc(II) and manganese(II) coordination polymers constructed from 3,5-diamino-1,2,4-triazole exhibit luminescence, which could potentially be harnessed for sensing applications. researchgate.netdoaj.org The development of CPs with specific recognition sites for analytes could lead to highly selective and sensitive chemical sensors.
Corrosion Inhibition Mechanisms
Triazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including steel and copper, particularly in acidic environments. rsc.orgnih.govnih.gov Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govktu.lt
The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). rsc.orgktu.ltnih.gov The heteroatoms (nitrogen) and π-electrons of the triazole ring play a crucial role in the adsorption process. nih.gov These features allow the inhibitor molecules to coordinate with the metal surface, blocking the active corrosion sites. nih.gov
The mechanism of corrosion inhibition by triazole derivatives often involves:
Formation of a Protective Film: The adsorbed inhibitor molecules create a barrier layer on the metal surface. ktu.ltyoutube.com
Blocking of Active Sites: The inhibitor molecules block the anodic and/or cathodic reaction sites, thereby suppressing the corrosion process. nih.gov
Mixed-Type Inhibition: Many triazole derivatives act as mixed-type inhibitors, meaning they reduce the rates of both the anodic metal dissolution and the cathodic hydrogen evolution reactions. rsc.org
The efficiency of a triazole-based inhibitor can be enhanced by modifying its structure with different functional groups. nih.gov For example, the introduction of amino groups can improve the inhibition efficiency. ktu.lt Theoretical studies, such as those using density functional theory (DFT), are often employed to correlate the molecular structure of the inhibitors with their experimentally observed inhibition efficiencies. rsc.org
Chemical Biology and Protein Modification Tools
The triazole scaffold has emerged as a valuable tool in chemical biology, particularly for the site-selective modification of proteins and the design of mimics for post-translational modifications (PTMs). mdpi.comresearchgate.netnih.govnih.gov
Halomethyl-Triazoles as Selective Alkylating Reagents for Biomolecules
Halomethyl-triazoles, including chloromethyl and iodomethyl derivatives, have been developed as effective reagents for the selective alkylation of specific amino acid residues in proteins. mdpi.comresearchgate.netnih.govnih.gov These reagents are particularly useful for modifying cysteine residues. mdpi.comresearchgate.netnih.gov
The key features of halomethyl-triazoles as alkylating agents include:
High Selectivity: They can selectively target cysteine residues, even in complex protein structures. mdpi.comresearchgate.netnih.gov
Rapid Reactivity: The reaction with cysteine can be fast, often completing within minutes. mdpi.comnih.gov
Stability of the Product: The resulting thioether linkage is stable, and the triazole ring itself is resistant to hydrolysis by proteases. mdpi.com
Interestingly, studies have also suggested that halomethyl-triazoles can be potent alkylators of methionine residues, opening up possibilities for the selective modification of this less commonly targeted amino acid. mdpi.comresearchgate.netnih.gov
Design of Post-Translational Modification (PTM) Mimics
A significant application of halomethyl-triazoles in chemical biology is the creation of mimics of PTMs. mdpi.comresearchgate.netnih.govnih.gov PTMs are crucial for regulating protein function, but their study can be challenging. mdpi.comresearchgate.netnih.govnih.gov
By using a halomethyl-triazole linked to a molecule of interest (e.g., biotin), researchers can create a reagent that selectively attaches to a cysteine residue on a protein. mdpi.comresearchgate.netnih.gov In this construct, the triazole ring acts as a stable mimic of the amide bond found in natural PTMs like lysine (B10760008) acylation. mdpi.comresearchgate.netnih.gov This approach allows for the generation of proteins with near-native modifications, which are invaluable for studying the functional consequences of specific PTMs. mdpi.comresearchgate.netnih.gov The versatility of this method allows for the potential creation of a wide range of PTM mimics, including those for glycosylation and succinylation. mdpi.comresearchgate.net
Precursors for Further Derivatization and Complex Molecule Synthesis
The this compound molecule is a versatile precursor for the synthesis of more complex molecules. The presence of the reactive chloromethyl group at the 3-position allows for a variety of nucleophilic substitution reactions. This enables the introduction of different functional groups, leading to a wide array of derivatized triazoles with potentially interesting biological or material properties.
The 1,2,4-triazole ring itself is a key structural motif in many biologically active compounds and functional materials. acarindex.comfrontiersin.org The synthesis of substituted 1,2,4-triazoles is an active area of research, with various methods being developed to create diverse derivatives. researchgate.netresearchgate.netmdpi.comacs.orgisres.orgorganic-chemistry.orgresearchgate.net These methods often involve the cyclization of precursors like hydrazides or thiourea (B124793) derivatives. mdpi.com The ability to easily derivatize this compound makes it a valuable starting material for creating libraries of novel compounds for screening in drug discovery and materials science. nih.gov
Data Tables
Table 1: Corrosion Inhibition Efficiency of Triazole Derivatives
| Inhibitor | Concentration | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| [Tria-CO2Et] | 1.0 x 10⁻³ M | Mild Steel | 1.0 M HCl | 95.3 | rsc.org |
| [Tria-CONHNH2] | 1.0 x 10⁻³ M | Mild Steel | 1.0 M HCl | 95.0 | rsc.org |
| 3,5-diamino-1,2,4-triazole (DAT) | 3 mmol/L | Aluminum Brass | 3.5 wt.% NaCl | 87.1 | ktu.lt |
| 3-amino-1,2,4-triazole (ATA) | 3 mmol/L | Aluminum Brass | 3.5 wt.% NaCl | 86.4 | ktu.lt |
| 1,2,4-triazole (TAZ) | 3 mmol/L | Aluminum Brass | 3.5 wt.% NaCl | 84.4 | ktu.lt |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | 300 ppm | Low Carbon Steel | 0.5 M HCl | 89 | nih.gov |
Table 2: Applications of Triazole-Based Coordination Polymers
| Compound/System | Application | Key Finding | Reference |
| 1D Cu(II) coordination polymer | Catalysis | Efficiently catalyzed the synthesis of 1,4-disubstituted 1,2,3-triazoles. | nih.gov |
| [Zn(Hdatrz)(μ2-O)]n | Luminescence | Exhibits luminescence at 432 nm upon excitation at 390 nm. | researchgate.netdoaj.org |
| [Mn(Hdatrz)(C2O4)]n·n(H2O) | Luminescence | Exhibits luminescence at 432 nm upon excitation at 390 nm. | researchgate.netdoaj.org |
| [Fe(II)(R-trz)3]X2·xH2O | Spin Crossover | Exhibits SCO with thermal hysteresis around room temperature. | mdpi.com |
Formation of Fused Heterocyclic Systems
The structure of this compound is well-suited for the construction of fused heterocyclic systems. These reactions typically involve the displacement of the C-3 chloro group by a binucleophilic reagent, leading to a subsequent intramolecular cyclization to form a new ring fused to the triazole core. This strategy is a cornerstone in creating diverse chemical libraries, particularly for systems like triazolopyrimidines and triazolothiadiazines. nih.govnih.gov
The general approach involves a cyclocondensation reaction where the 1,2,4-triazole acts as an electrophilic partner. nih.gov The carbon at the 3-position is electron-deficient and thus susceptible to nucleophilic attack. chemicalbook.com By reacting this compound with molecules containing two nucleophilic centers, a bicyclic system can be efficiently constructed.
For instance, condensation with reagents containing amino and mercapto groups can lead to the formation of triazolothiadiazines. nih.govresearchgate.net Similarly, reactions with compounds possessing amino and active methylene (B1212753) groups or related functionalities can yield triazolopyrimidine derivatives. nih.govgoogle.com The synthesis of these fused systems often involves a two-step sequence: an initial nucleophilic substitution at the C-3 position followed by an intramolecular ring-closing reaction. nih.gov
Table 1: Potential Reactions for Fused Heterocycle Synthesis
| Bielectrophilic Reagent | Resulting Fused System | General Reaction Type |
|---|---|---|
| 2-Aminothiophenol | Triazolo-benzothiazepine | Cyclocondensation |
| Hydrazine (B178648) Hydrate (B1144303) | Ditriazolo-pyridazine | Nucleophilic Substitution/Cyclization |
| Ethyl 2-amino-4-chlorobenzoate | Triazolo-quinazolinone | Cyclocondensation |
Introduction of Diverse Functional Groups
The chlorine atom at the 3-position of the triazole ring is a key reactive site, acting as a leaving group in nucleophilic substitution reactions. chemicalbook.com This reactivity allows for the straightforward introduction of a wide array of functional groups, thereby modifying the compound's chemical and physical properties. The electron-deficient nature of the 1,2,4-triazole ring facilitates these substitution reactions. chemicalbook.com
A variety of nucleophiles can be employed to displace the chloro group, including amines, thiols, and alkoxides. These reactions are typically performed in the presence of a base in a polar solvent. Such functionalization is crucial for building libraries of substituted triazoles for further synthetic applications or for screening for biological activity.
For example, reaction with various primary or secondary amines introduces aminotriazole derivatives. The use of thiols or thiophenols results in the formation of a C-S bond, yielding thioether-substituted triazoles. Similarly, alkoxides can be used to synthesize the corresponding ether derivatives. The versatility of this approach allows for the generation of a large number of derivatives from a single, readily accessible precursor.
Table 2: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Type | Resulting Functional Group | Product Class |
|---|---|---|---|
| Ammonia | Amine | -NH₂ | 3-Amino-4-ethyl-4H-1,2,4-triazole |
| Aniline | Amine | -NHPh | 4-Ethyl-3-(phenylamino)-4H-1,2,4-triazole |
| Sodium Methoxide | Alkoxide | -OCH₃ | 4-Ethyl-3-methoxy-4H-1,2,4-triazole |
| Sodium Thiophenoxide | Thiolate | -SPh | 4-Ethyl-3-(phenylthio)-4H-1,2,4-triazole |
| Sodium Azide (B81097) | Azide | -N₃ | 3-Azido-4-ethyl-4H-1,2,4-triazole |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Amino-4-ethyl-4H-1,2,4-triazole |
| 4-Ethyl-3-(phenylamino)-4H-1,2,4-triazole |
| 4-Ethyl-3-methoxy-4H-1,2,4-triazole |
| 4-Ethyl-3-(phenylthio)-4H-1,2,4-triazole |
| 3-Azido-4-ethyl-4H-1,2,4-triazole |
| 4-Ethyl-4H-1,2,4-triazole-3-carbonitrile |
| Triazolopyrimidine |
| Triazolothiadiazine |
| Triazolo-benzothiazepine |
| Ditriazolo-pyridazine |
Q & A
Q. Advanced Process Optimization
- Catalyst Screening : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance cyclization efficiency .
- Continuous Flow Reactors : Improve mixing and reduce side reactions in industrial settings .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) increase intermediate solubility, while ethanol/water mixtures aid purification .
How is the pharmacological activity of this compound evaluated against microbial targets?
Q. Advanced Bioactivity Testing
- Antifungal Assays : Use Candida albicans or Aspergillus niger cultures in broth microdilution tests (MIC values typically 8–32 µg/mL) .
- Antibacterial Screening : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via agar diffusion .
- Enzyme Inhibition : Assess tyrosinase or CYP450 inhibition using UV-Vis spectroscopy .
How are reactive intermediates stabilized during the synthesis of this compound?
Q. Basic Intermediate Handling
- Low-Temperature Quenching : Rapid cooling of intermediates in ice-water prevents decomposition .
- Inert Atmosphere : Use nitrogen/argon to protect thiourea derivatives from oxidation .
What analytical methods ensure purity and detect impurities in this compound?
Q. Advanced Purity Analysis
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like unreacted hydrazides .
- Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) .
How can contradictions in spectral data for triazole derivatives be resolved?
Q. Advanced Data Validation
- Cross-Technique Correlation : Compare NMR shifts with DFT-calculated values to resolve assignment ambiguities .
- Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify triazole ring proton environments .
What structural features of this compound enhance its bioactivity?
Q. Structure-Activity Relationship (SAR)
- Chlorine Substitution : Increases lipophilicity, improving membrane penetration .
- Ethyl Group : Enhances metabolic stability by reducing oxidative degradation .
- Triazole Core : Facilitates hydrogen bonding with microbial enzymes .
How does storage condition affect the stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
